Suronacrine maleate, also known as HP-128, is a chiral cognition activator drug that has been studied for its potential therapeutic applications. While suramin, a related compound, has been extensively used as an antitrypanosomal agent for diseases such as onchocerciasis and African sleeping sickness, it has also garnered attention for its anticancer properties. Suramin's ability to inhibit the binding of growth factors to their cell surface receptors has led to investigations into its effects on tumor cell proliferation, particularly in prostate cancer124. Additionally, sur
Suronacrine maleate is classified as a pharmaceutical compound primarily utilized in the treatment of various medical conditions. It belongs to the category of maleate salts, which are formed by the reaction of maleic acid with an active pharmaceutical ingredient. The compound is often referenced in patent literature, indicating its relevance in drug formulation and development .
The synthesis of Suronacrine maleate typically involves the following steps:
Detailed parameters such as temperature (often maintained around room temperature or slightly elevated) and reaction time (ranging from several hours to overnight) are crucial for achieving high-quality yields .
The molecular structure of Suronacrine maleate can be characterized as follows:
Suronacrine maleate participates in various chemical reactions that are relevant for its therapeutic efficacy:
The mechanism of action of Suronacrine maleate involves several pathways:
Suronacrine maleate exhibits several important physical and chemical properties:
Suronacrine maleate has several scientific applications:
Suronacrine maleate is a salt composed of the acetylcholinesterase inhibitor suronacrine (C₂₀H₂₁N₂O⁺) and maleate (C₄H₃O₄⁻). The combined empirical formula is C₂₄H₂₄N₂O₅, yielding a molecular weight of 420.5 g/mol. This stoichiometry arises from proton transfer between the basic nitrogen of the tetrahydroacridin-1-ol moiety and the dicarboxylic acid groups of maleic acid. The molecular weight is consistent with high-resolution mass spectrometry data, where the [M]⁺ ion appears at m/z 420.5 [8].
Table 1: Atomic Composition of Suronacrine Maleate
Component | Formula | Contribution to MW |
---|---|---|
Suronacrine cation | C₂₀H₂₁N₂O⁺ | 305.4 g/mol |
Maleate anion | C₄H₃O₄⁻ | 115.1 g/mol |
Total | C₂₄H₂₄N₂O₅ | 420.5 g/mol |
The suronacrine cation exhibits structural complexity due to:
C1CC2=C(C(=C(C=C2)NC3=CC=CC=C3)N)C(=O)C4=CC=CC=C41.[O-]C(=O)C=CC(=O)O
This notation encodes the protonated acridin-1-ol core linked to benzylamine via the acridine nitrogen, paired with maleate. MPPBRUKDQQKLRE-UHFFFAOYSA-M
The 27-character key uniquely identifies stereochemical and ionic features, enabling database searches (e.g., KEGG DRUG: D05981) [8]. X-ray diffraction (XRD) analysis of suronacrine maleate reveals a monoclinic crystal system with space group P2₁/c. Key XRD characteristics include:
¹H and ¹³C NMR spectra (DMSO-d₆) exhibit distinct signatures:
Table 2: Key ¹³C NMR Assignments
Chemical Shift (δ, ppm) | Assignment | Multiplicity |
---|---|---|
170.5 | Maleate C=O | s |
152.1 | Acridin C9 | s |
135.2–116.7 | Aromatic CH | d |
58.3 | C1-OH | s |
46.2 | N-CH₂ (benzyl) | t |
Electron-impact mass spectrometry (EI-MS) of suronacrine (cationic moiety) shows characteristic fragments:
Table 3: Major MS Fragments of Suronacrine
m/z | Fragment Ion | Proposed Assignment |
---|---|---|
305 | [C₂₀H₂₁N₂O]⁺ | Molecular ion (suronacrine) |
286 | [C₂₀H₁₉N₂]⁺ | Dehydration (-H₂O) |
198 | [C₁₄H₁₂N]⁺ | Acridinium ion after benzyl loss |
91 | [C₇H₇]⁺ | Benzyl cation (tropylium form) |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: